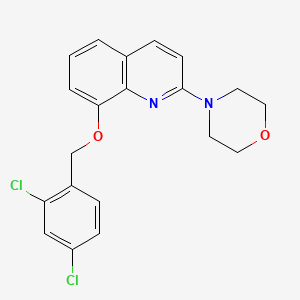

4-(8-((2,4-Dichlorobenzyl)oxy)quinolin-2-yl)morpholine

Description

Properties

IUPAC Name |

4-[8-[(2,4-dichlorophenyl)methoxy]quinolin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O2/c21-16-6-4-15(17(22)12-16)13-26-18-3-1-2-14-5-7-19(23-20(14)18)24-8-10-25-11-9-24/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXSQFNMQRYBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-((2,4-Dichlorobenzyl)oxy)quinolin-2-yl)morpholine typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the morpholine ring and the 2,4-dichlorobenzyl group. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(8-((2,4-Dichlorobenzyl)oxy)quinolin-2-yl)morpholine can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully saturated quinoline derivatives.

Scientific Research Applications

4-(8-((2,4-Dichlorobenzyl)oxy)quinolin-2-yl)morpholine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and antifungal activities.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(8-((2,4-Dichlorobenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Structural Analogues with Quinoline-Morpholine Cores

4-(3-(Chloromethyl)quinolin-2-yl)morpholine Derivatives

- Structure: Morpholine at C2, chloromethyl at C3 of quinoline.

- Activity : Exhibited broad-spectrum antibacterial activity (e.g., against E. coli, S. aureus) and antifungal activity (e.g., C. albicans) with MIC values comparable to standard drugs like ciprofloxacin and nystatin .

- Key Difference : The chloromethyl group at C3 instead of the DCB-oxy group at C8 may limit cross-resistance but reduces lipophilicity compared to the DCB-containing target compound.

4-(6-Amidoquinolin-2-yl)morpholine (Compound B)

- Structure: Morpholine at C2, amide group at C6 of quinoline.

- Key Difference : Substitution at C6 with an amide group instead of C8 with DCB-oxy shifts the pharmacological profile from antimicrobial to CNS-targeted activity.

Quinoline-Morpholine-Triazole Hybrids (e.g., Compounds 6b–6h)

- Structure: Morpholine at C2, triazole-linked aryl groups at C3 of quinoline.

- Activity : Demonstrated cytotoxicity against cancer cell lines, with IC50 values in the micromolar range .

Compounds with 2,4-Dichlorobenzyl Substituents

4-((1-(3,4-Dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine

- Structure : Indole core with DCB and morpholine substituents.

- Activity : Exhibited potent anti-tubercular activity (MIC = 6.25 μg/mL against M. tuberculosis) .

- Key Difference: The indole core may improve DNA intercalation properties, whereas the quinoline core in the target compound could favor intercalation or enzyme inhibition.

4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde (13b)

- Structure : Benzaldehyde with DCB-oxy and hydroxyl groups.

- Synthetic Relevance : Demonstrates efficient methods for DCB-oxy ether formation, applicable to synthesizing the target compound .

Antimicrobial Activity Comparison Table

Biological Activity

4-(8-((2,4-Dichlorobenzyl)oxy)quinolin-2-yl)morpholine, identified by CAS Number 941989-65-7, is a complex organic compound belonging to the class of quinoline derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 389.3 g/mol. The structure includes a quinoline core linked to a morpholine ring and a 2,4-dichlorobenzyl ether group. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 389.3 g/mol |

| CAS Number | 941989-65-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival. The compound has been shown to inhibit certain kinases and disrupt microtubule dynamics, which are crucial for cell cycle progression.

- Enzyme Inhibition : The compound may inhibit enzymes that are pivotal in cancer cell proliferation.

- Microtubule Disruption : It binds to the colchicine-binding site on β-tubulin, leading to cytoskeleton disruption and subsequent cell death .

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. Studies indicate that it exhibits antiproliferative activity against various cancer cell lines at nanomolar concentrations. For instance, in chick chorioallantoic membrane tumor assays, it efficiently blocked angiogenesis and tumor growth similar to established anticancer agents like combretastatin A-4 (CA-4) .

Case Studies

-

Study on Cell Cycle Arrest : In vitro studies demonstrated that treatment with this compound resulted in G2/M phase cell cycle arrest in several cancer cell lines, indicating its potential as an anticancer agent .

Cell Line IC50 (nM) Cell Cycle Phase Arrested MDA-MB-231 50 G2/M HeLa 75 G2/M A549 30 G1/S - Toxicity Assessment : The toxicity profile was evaluated using chick embryos, where the compound exhibited low toxicity while effectively inhibiting tumor growth .

Additional Biological Activities

Beyond its anticancer effects, preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Its structural components indicate potential interactions with microbial targets, although further research is required to elucidate these effects fully.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for quinoline-morpholine hybrids, and how can they be adapted for synthesizing 4-(8-((2,4-Dichlorobenzyl)oxy)quinolin-2-yl)morpholine?

- Methodology : A two-step approach is commonly employed:

Quinoline Functionalization : Introduce the 2,4-dichlorobenzyloxy group at the 8-position of quinoline via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). This step often requires anhydrous conditions to avoid hydrolysis .

Morpholine Coupling : React the functionalized quinoline with morpholine using a palladium-catalyzed Buchwald-Hartwig amination or Ullmann coupling. Optimize ligand selection (e.g., Xantphos) and temperature (80–100°C) to enhance yield .

- Key Characterization : Confirm regioselectivity using ¹H/¹³C NMR and monitor reaction progress via TLC with UV visualization .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodology :

- ¹H NMR : Identify aromatic protons of the quinoline core (δ 7.5–9.0 ppm) and the morpholine ring (δ 3.5–4.0 ppm). The 2,4-dichlorobenzyloxy group shows distinct splitting patterns for its aromatic protons (e.g., doublets at δ 7.3–7.6 ppm) .

- ¹³C NMR : Verify the morpholine linkage via the C-2 quinoline carbon (δ ~150 ppm) and the ether oxygen’s adjacent carbons (δ 65–70 ppm) .

Q. What reaction conditions optimize the coupling of 2,4-dichlorobenzyl chloride to the quinoline scaffold?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize the transition state.

- Base Optimization : Test K₂CO₃, Cs₂CO₃, or DBU; higher basicity (Cs₂CO₃) improves nucleophilic substitution efficiency but may increase side reactions .

- Temperature : Conduct reactions at 60–80°C for 12–24 hours. Monitor by LC-MS to track intermediate formation .

Advanced Research Questions

Q. How do structural modifications at the 8-position of quinoline impact the compound’s biological activity?

- Methodology :

- SAR Analysis : Synthesize analogs with varying substituents (e.g., -OCH₃, -CF₃) at the 8-position. Evaluate antimicrobial or antitumor activity via MIC assays or cell viability tests (e.g., MTT assay) .

- Computational Modeling : Perform docking studies with target proteins (e.g., tubulin for antimitotic activity) to correlate steric/electronic effects with potency .

- Contradictions : Some studies report enhanced activity with electron-withdrawing groups (e.g., -Cl), while others favor bulky substituents for improved binding .

Q. What strategies mitigate contradictions in reported bioactivity data for quinoline-morpholine hybrids?

- Methodology :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and protocols to minimize variability .

- Metabolic Stability Testing : Assess compound stability in microsomal assays to differentiate intrinsic activity from pharmacokinetic effects .

- Data Normalization : Normalize IC₅₀ values against reference compounds (e.g., doxorubicin) to enable cross-study comparisons .

Q. How can computational tools predict the physicochemical properties of this compound?

- Methodology :

- LogP Prediction : Use software like ACD/Labs Percepta to estimate lipophilicity, critical for blood-brain barrier penetration .

- pKa Calculation : Determine basicity of the morpholine nitrogen (predicted pKa ~7.5) to guide salt formulation for solubility enhancement .

- ADMET Profiling : Apply QSAR models to predict toxicity (e.g., hERG inhibition) and metabolic pathways (CYP450 interactions) .

Q. What crystallographic techniques confirm the solid-state structure of quinoline-morpholine derivatives?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Analyze dihedral angles between quinoline and morpholine rings to assess conformational flexibility .

- Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., N–H⋯N) that influence crystal packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.